Cas no 156264-67-4 (Androst-4-ene-3,17-dione,6-ethyl-, (6a)-)

Androst-4-ene-3,17-dione,6-ethyl-, (6a)- structure
156264-67-4 structure
Product Name:Androst-4-ene-3,17-dione,6-ethyl-, (6a)-
CAS No:156264-67-4
MF:C21H30O2
MW:314.461706638336
CID:148664
PubChem ID:190831
Update Time:2025-04-19

Androst-4-ene-3,17-dione,6-ethyl-, (6a)- Chemical and Physical Properties

Names and Identifiers

    • Androst-4-ene-3,17-dione,6-ethyl-, (6a)-
    • (6alpha)-6-ethylandrost-4-ene-3,17-dione
    • 6-Ednped
    • 6-Ethylandrost-4-ene-3,17-dione
    • (6S,8R,9S,10R,13S,14S)-6-ethyl-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
    • 156264-67-4
    • DTXSID30935417
    • Inchi: 1S/C21H30O2/c1-4-13-11-15-16-5-6-19(23)21(16,3)10-8-17(15)20(2)9-7-14(22)12-18(13)20/h12-13,15-17H,4-11H2,1-3H3/t13-,15-,16-,17-,20+,21-/m0/s1
    • InChI Key: FCLHZVTXXAVKHH-QAXSQSOOSA-N
    • SMILES: O=C1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)CCC(C=C3[C@@H](CC)C[C@H]12)=O

Computed Properties

  • Exact Mass: 314.2247
  • Monoisotopic Mass: 314.225
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 589
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.08
  • Boiling Point: 449.9°C at 760 mmHg
  • Flash Point: 167.6°C
  • Refractive Index: 1.542
  • PSA: 34.14
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